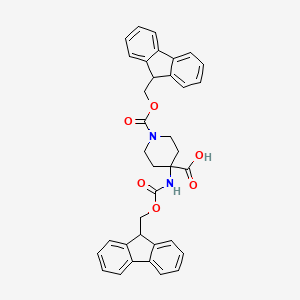

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C36H32N2O6 and its molecular weight is 588.66. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

- The Fmoc moiety, due to its inherent hydrophobicity and aromaticity, promotes the self-assembly of these building blocks .

- The Fmoc-Pip(Fmoc)-OH interactions are crucial for material fabrication, drug delivery, and bio-templating .

- For example, Fmoc-modified peptides have been explored as scaffolds for tissue engineering and wound healing .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biologische Aktivität

The compound 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid (commonly referred to as Fmoc-Amino-Piperidine) is a synthetic organic molecule notable for its applications in medicinal chemistry, particularly in the synthesis of peptides and as a potential therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N2O4, with a molecular weight of approximately 351.40 g/mol. The structure features multiple functional groups, including the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C21H21N2O4 |

| Molecular Weight | 351.40 g/mol |

| Melting Point | 187 °C |

The biological activity of Fmoc-Amino-Piperidine primarily involves its interaction with various biological macromolecules, including enzymes and receptors. The fluorenyl group enhances binding affinity to hydrophobic pockets within proteins, while the piperidine moiety may facilitate interactions through hydrogen bonding and steric effects. This dual mechanism allows the compound to modulate the activity of target proteins effectively.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, which share structural similarities with Fmoc-Amino-Piperidine. For instance, compounds derived from fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating their potential as lead compounds for developing new antibiotics .

Anticancer Activity

Research indicates that derivatives of fluorenone exhibit antiproliferative effects by acting as inhibitors of type I topoisomerase, which is essential for DNA replication in cancer cells. The introduction of specific side chains has been shown to enhance this activity, suggesting that structural modifications can optimize therapeutic efficacy .

Enzyme Inhibition

Fmoc-Amino-Piperidine has been evaluated for its ability to inhibit specific enzymes involved in critical biological pathways. For example, studies have identified it as a selective inhibitor of falcipain-2 (FP-2), an enzyme implicated in malaria pathogenesis. The compound demonstrated moderate antiplasmodial activity with low cytotoxicity against human cells, indicating its potential as a lead for further drug development .

Case Studies

- Inhibition Studies : A study assessed the inhibitory effects of Fmoc-Amino-Piperidine on FP-2, revealing an IC50 value of 2.91 μM against multidrug-resistant Plasmodium falciparum. This selectivity suggests that modifications to the piperidine structure could enhance potency while minimizing off-target effects .

- Peptide Synthesis : The Fmoc group facilitates the protection of amino acids during peptide synthesis, allowing for the construction of complex peptide sequences with potential therapeutic applications. The efficiency of this method has been documented in various studies focusing on peptide-based drugs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound can serve as a building block for various bioactive peptides and pharmaceuticals. Its structure facilitates the incorporation into peptide chains, allowing for the development of novel therapeutic agents targeting specific biological pathways.

Case Study : Research has demonstrated that incorporating Fmoc-protected amino acids into peptide sequences can enhance their stability and bioavailability. For instance, peptides synthesized using this compound showed improved binding affinity to target receptors compared to their unprotected counterparts .

Peptide Synthesis

The fluorenylmethoxycarbonyl group is widely used in solid-phase peptide synthesis due to its effectiveness in protecting amino groups. The ability to selectively remove this protecting group under mild conditions allows for the efficient assembly of complex peptides.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Deprotection Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | SPPS, peptide libraries |

| Boc | Moderate | Strong acid (e.g., TFA) | SPPS, organic synthesis |

| Cbz | Low | Hydrogenation | Organic synthesis |

Materials Science

In addition to its applications in pharmaceuticals and biochemistry, this compound can also be utilized in the development of advanced materials. Its unique structure allows for modification and incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Case Study : A recent study explored the incorporation of Fmoc-protected compounds into biodegradable polymers, demonstrating improved mechanical properties and degradation rates suitable for biomedical applications .

Eigenschaften

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N2O6/c39-33(40)36(37-34(41)43-21-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-19-38(20-18-36)35(42)44-22-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-32H,17-22H2,(H,37,41)(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGIGJPLYCPSOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663132 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252029-00-8 |

Source

|

| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.